Cas no 1416346-62-7 (3-Cyclopropyl-5-(4-ethoxy-3-methoxy-phenyl)-1H-[1,2,4]triazole)
![3-Cyclopropyl-5-(4-ethoxy-3-methoxy-phenyl)-1H-[1,2,4]triazole structure](https://ja.kuujia.com/scimg/cas/1416346-62-7x500.png)
3-Cyclopropyl-5-(4-ethoxy-3-methoxy-phenyl)-1H-[1,2,4]triazole 化学的及び物理的性質
名前と識別子
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- 3-Cyclopropyl-5-(4-ethoxy-3-methoxy-phenyl)-1H-[1,2,4]triazole
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- インチ: 1S/C14H17N3O2/c1-3-19-11-7-6-10(8-12(11)18-2)14-15-13(16-17-14)9-4-5-9/h6-9H,3-5H2,1-2H3,(H,15,16,17)
- InChIKey: ODUWJWOPVKWLKU-UHFFFAOYSA-N
- ほほえんだ: N1C(C2=CC=C(OCC)C(OC)=C2)=NC(C2CC2)=N1
3-Cyclopropyl-5-(4-ethoxy-3-methoxy-phenyl)-1H-[1,2,4]triazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM503334-1g |
3-Cyclopropyl-5-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole |
1416346-62-7 | 97% | 1g |
$480 | 2022-09-29 |
3-Cyclopropyl-5-(4-ethoxy-3-methoxy-phenyl)-1H-[1,2,4]triazole 関連文献
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Youngae Jung,Yun Gyong Ahn,Ho Kyoung Kim,Byeong Cheol Moon,A Yeong Lee,Do Hyun Ryu Analyst, 2011,136, 4222-4231
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Bitoh Yohsuke,Kenji Urayama,Toshikazu Takigawa,Kohzo Ito Soft Matter, 2011,7, 2632-2638
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
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Shixin Wu,Jiamin Zeng,Hong Xie,Sum Huan Ng Anal. Methods, 2016,8, 7025-7029
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8. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
3-Cyclopropyl-5-(4-ethoxy-3-methoxy-phenyl)-1H-[1,2,4]triazoleに関する追加情報
3-Cyclopropyl-5-(4-ethoxy-3-methoxy-phenyl)-1H-[1,2,4]triazole: A Comprehensive Overview
The compound 3-Cyclopropyl-5-(4-ethoxy-3-methoxy-phenyl)-1H-[1,2,4]triazole (CAS No. 1416346-62-7) is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of triazoles, which are heterocyclic aromatic compounds known for their stability and versatility in chemical reactions. The structure of this molecule incorporates a cyclopropyl group and a substituted phenyl ring, making it a unique candidate for further exploration in drug discovery and material science.
Recent studies have highlighted the importance of triazole derivatives in medicinal chemistry due to their ability to act as bioisosteres and their potential to modulate biological activities. The cyclopropyl group in this compound adds rigidity to the molecule, enhancing its pharmacokinetic properties. Meanwhile, the 4-ethoxy-3-methoxy-substituted phenyl ring introduces hydrophilic characteristics, which can improve solubility and bioavailability. These features make the compound an attractive target for researchers exploring novel therapeutic agents.
One of the most promising applications of 3-Cyclopropyl-5-(4-ethoxy-3-methoxy-phenyl)-1H-[1,2,4]triazole lies in its potential as a scaffold for drug development. Triazoles are known to exhibit diverse biological activities, including anti-inflammatory, antifungal, and anticancer properties. Recent research has focused on modifying the substituents on the triazole ring to enhance these activities. For instance, studies have shown that the presence of electron-donating groups like methoxy and ethoxy can significantly influence the molecule's interaction with biological targets.
The synthesis of this compound involves a multi-step process that combines principles from organic synthesis and catalytic chemistry. The key steps include the formation of the triazole ring through a click reaction or thermal cyclization and the subsequent functionalization of the aromatic ring with ethoxy and methoxy groups. Researchers have optimized these steps to achieve high yields and purity levels, ensuring that the compound is suitable for further biological testing.
In terms of structural analysis, computational chemistry tools such as molecular docking and quantum mechanics have been employed to study the interactions between this compound and potential biological targets. These studies have provided valuable insights into the molecule's binding affinity and selectivity. For example, simulations have revealed that the cyclopropyl group can act as a key determinant in stabilizing interactions within protein pockets.
Another area of interest is the exploration of this compound's photochemical properties. Triazoles are known to exhibit interesting photophysical behaviors under UV light, which could be harnessed for applications in optoelectronics or sensors. Recent experiments have demonstrated that substituents on the phenyl ring can modulate these properties, offering new avenues for material science applications.
Despite its promising potential, further research is needed to fully understand the biological implications of 3-Cyclopropyl-5-(4-ethoxy-3-methoxy-phenyl)-1H-[1,2,4]triazole. Preclinical studies are currently underway to evaluate its safety profile and efficacy in animal models. Additionally, efforts are being made to explore its scalability for industrial production, ensuring that it can be made available for large-scale applications if proven successful.
In conclusion, 3-Cyclopropyl-5-(4-ethoxy-3-methoxy-phenyl)-1H-[1,2,4]triazole (CAS No. 1416346-62-7) represents a cutting-edge molecule with diverse applications across multiple disciplines. Its unique structure and functional groups make it an ideal candidate for advancing drug discovery and materials science. As research continues to uncover its full potential, this compound is poised to play a significant role in shaping future innovations in chemistry and beyond.
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